[(1E)-2-isocyanatoethenyl]benzene
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Overview
Description
[(1E)-2-isocyanatoethenyl]benzene is an organic compound that features a benzene ring substituted with an isocyanatoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-2-isocyanatoethenyl]benzene typically involves the reaction of benzene derivatives with isocyanates under controlled conditions. One common method is the reaction of phenylacetylene with phosgene to form the isocyanatoethenyl group. This reaction requires careful handling of phosgene due to its toxicity and reactivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1E)-2-isocyanatoethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the isocyanatoethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzene ring or the isocyanatoethenyl group.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
[(1E)-2-isocyanatoethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for medicinal compounds.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of [(1E)-2-isocyanatoethenyl]benzene involves its reactivity with nucleophiles, leading to the formation of various adducts. The isocyanate group can react with amines, alcohols, and other nucleophiles to form ureas, carbamates, and other derivatives. These reactions are often facilitated by the electron-withdrawing nature of the isocyanate group, which makes the carbon atom more electrophilic.
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Similar structure but lacks the ethenyl group.
Benzyl isocyanate: Contains a benzyl group instead of the ethenyl group.
Toluene diisocyanate: Contains two isocyanate groups on a toluene ring.
Uniqueness
[(1E)-2-isocyanatoethenyl]benzene is unique due to the presence of both the benzene ring and the isocyanatoethenyl group, which imparts distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Properties
CAS No. |
33066-20-5 |
---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
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